molecular formula C32H32O4 B1630060 beta-Estradiol dibenzoate CAS No. 4147-13-1

beta-Estradiol dibenzoate

Cat. No.: B1630060
CAS No.: 4147-13-1
M. Wt: 480.6 g/mol
InChI Key: QSEBTTYLHXQXSF-CAHAWPIUSA-N
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Description

Beta-Estradiol dibenzoate: is a synthetic estrogen ester, specifically the C3 and C17β benzoate diester of beta-estradiol. This compound was developed in the 1930s but was never marketed. It is known for its longer duration of action compared to beta-estradiol benzoate when administered via depot injection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Estradiol dibenzoate can be synthesized through the esterification of beta-estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

  • Dissolve beta-estradiol in an appropriate solvent like dichloromethane.
  • Add benzoic acid and the catalyst to the solution.
  • Reflux the mixture for several hours.
  • After completion, the reaction mixture is cooled, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

  • Large-scale esterification in industrial reactors.
  • Use of automated systems for precise control of reaction conditions.
  • Continuous monitoring and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-estradiol and benzoic acid.

    Oxidation: The phenolic groups in beta-estradiol can undergo oxidation to form quinones.

    Reduction: The carbonyl groups in the benzoate esters can be reduced to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Beta-estradiol and benzoic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the benzoate esters.

Scientific Research Applications

Beta-Estradiol dibenzoate has several scientific research applications:

Mechanism of Action

Beta-Estradiol dibenzoate exerts its effects by interacting with estrogen receptors in target cells. The compound enters the cells and binds to the estrogen receptor, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of estrogen-responsive genes. The activation of these genes results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

    Beta-Estradiol benzoate: Another ester of beta-estradiol with a shorter duration of action.

    Beta-Estradiol cypionate: A synthetic ester with a longer duration of action compared to beta-estradiol benzoate.

    Beta-Estradiol valerate: Used in hormone replacement therapy with a longer duration of action.

Uniqueness: Beta-Estradiol dibenzoate is unique due to its specific esterification at both the C3 and C17β positions, which provides it with a longer duration of action compared to other beta-estradiol esters. This makes it a valuable compound for studying prolonged estrogenic effects and for potential therapeutic applications where extended hormone activity is desired .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBTTYLHXQXSF-CAHAWPIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194364
Record name beta-Estradiol dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4147-13-1
Record name beta-Estradiol dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Estradiol dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-ESTRADIOL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W00I5071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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